molecular formula C18H18N4O3S B2913973 ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate CAS No. 838101-40-9

ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate

Cat. No.: B2913973
CAS No.: 838101-40-9
M. Wt: 370.43
InChI Key: PRFRHNDRJKACLE-UHFFFAOYSA-N
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Description

The compound contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a pyridine ring. The compound also contains a sulfanylacetyl group and an aminoacetate group. These groups could potentially give the compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyridine rings are aromatic and planar, which could contribute to the stability of the compound. The sulfanylacetyl and aminoacetate groups could potentially participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanylacetyl and aminoacetate groups could make the compound polar and potentially soluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate and related compounds have been synthesized and analyzed to understand their structural and chemical properties. The synthesis of related dabigatran etexilate tetrahydrate demonstrates the intricate molecular structures and interactions within these compounds, including hydrogen bonding and crystal formation. These studies contribute to the foundational knowledge necessary for exploring further applications in medicinal chemistry and materials science (Hong-qiang Liu et al., 2012).

Novel Compound Synthesis

Research into the synthesis of novel compounds utilizing this compound as a precursor or structural inspiration has led to the creation of various derivatives with potential biological and chemical applications. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives highlights the chemical versatility and potential for generating biologically active molecules (H. M. Mohamed, 2014).

Biological Evaluation and Potential Applications

Further research has explored the biological evaluation of compounds structurally related to this compound. Studies on novel benzothiazole containing derivatives, for example, have focused on their synthesis and potential antibacterial, antioxidant, and antitubercular activities. These investigations suggest the promise of such compounds in developing new therapeutic agents (Manoj N. Bhoi et al., 2016).

Greener Synthesis Approaches

Efforts have also been made to develop greener synthesis methods for related compounds, emphasizing environmental sustainability and efficiency. The use of hydrogen peroxide in ethyl acetate for the synthesis of alicyclic ring-fused benzimidazoles and benzimidazolequinones represents a step towards more eco-friendly chemical processes, potentially reducing the environmental impact of pharmaceutical and chemical manufacturing (Martin Sweeney et al., 2017).

Future Directions

Future research on this compound could involve studying its potential uses, such as in medicine or industry. The benzimidazole group, for example, is found in many pharmaceutical drugs, so this compound could potentially have medicinal applications .

Properties

IUPAC Name

ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-2-25-16(24)10-20-15(23)11-26-18-12(6-5-9-19-18)17-21-13-7-3-4-8-14(13)22-17/h3-9H,2,10-11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFRHNDRJKACLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=C(C=CC=N1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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